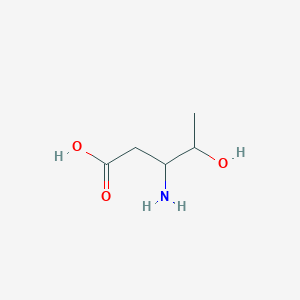

(3S,4R)-3-amino-4-hydroxypentanoic acid

Descripción

Context within the β-Amino-γ-hydroxy Acid Family

(3S,4R)-3-amino-4-hydroxypentanoic acid belongs to the structural class of β-amino-γ-hydroxy acids. This family of compounds is characterized by a carboxylic acid backbone with an amino group at the beta position and a hydroxyl group at the gamma position relative to the carboxyl group. These non-proteinogenic amino acids are of significant interest as they are components of numerous biologically active natural products.

The defining feature of this family is the presence of two adjacent stereocenters (at the beta and gamma carbons), which gives rise to four possible stereoisomers for a given carbon skeleton. The properties and applications of each stereoisomer can vary significantly due to the different three-dimensional arrangements of the amino and hydroxyl groups.

Significance in Chiral Synthesis and Chemical Biology

In the field of chiral synthesis, (3S,4R)-3-amino-4-hydroxypentanoic acid serves as a valuable chiral building block. The presence of multiple functional groups (carboxyl, amino, and hydroxyl) with defined stereochemistry allows for its incorporation into larger, more complex molecules with a high degree of stereocontrol. The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The structural motif of β-amino-γ-hydroxy acids is found in a variety of natural products with interesting biological profiles. Consequently, synthetic analogues, including those incorporating the (3S,4R) stereochemistry, are often prepared to study structure-activity relationships and to develop new therapeutic agents. For instance, related compounds with a (3S,4R) configuration have been investigated as inactivators of enzymes like human ornithine aminotransferase, which is a potential therapeutic target for certain cancers. nih.gov This highlights the importance of this specific stereochemical arrangement in the design of enzyme inhibitors. nih.gov

Overview of Stereochemical Importance and Research Scope

The stereochemistry of amino acids is fundamental to their function in biological systems. csbsju.eduunacademy.com The precise (3S,4R) configuration of this particular molecule means that the amino and hydroxyl groups have a specific orientation relative to each other and to the rest of the carbon chain. This fixed spatial arrangement is critical as it governs how the molecule can interact with chiral environments, such as the active sites of enzymes or receptors. csbsju.edu

Research involving (3S,4R)-3-amino-4-hydroxypentanoic acid and its relatives often focuses on stereoselective synthesis—the development of chemical reactions that produce this specific isomer in high purity. Controlling the stereochemical outcome of reactions is a significant challenge in organic chemistry, and methods to selectively synthesize the (3S,4R) isomer are of academic and potentially industrial interest. For example, in the synthesis of related compounds, the (3S,4R) diastereomer can sometimes be an undesired byproduct, necessitating purification methods to isolate the desired stereoisomer. This underscores the importance of developing highly stereoselective synthetic routes. The scope of research also extends to its use as a synthon for the total synthesis of natural products and in the creation of peptide mimics and other novel molecular architectures for biological evaluation.

Data Tables

| Compound Name | Molecular Formula |

| (3S,4R)-3-amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ |

| (3R,4R)-3-Amino-4-hydroxypentanoic acid | C₅H₁₁NO₃ |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid | C₇H₉F₂NO₂ |

| Glycine | C₂H₅NO₂ |

| Human Ornithine Aminotransferase | Not Applicable (Protein) |

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVRJEWVLMOZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Isomeric Forms of 3 Amino 4 Hydroxypentanoic Acid

Absolute Configuration and Chirality of (3S,4R)-3-Amino-4-hydroxypentanoic Acid

The designation (3S,4R)-3-amino-4-hydroxypentanoic acid precisely defines the three-dimensional arrangement of the atoms at its two stereocenters. The chirality of a molecule refers to its non-superimposable mirror image, a property that arises from the presence of one or more chiral centers. In the case of 3-amino-4-hydroxypentanoic acid, the carbon atoms at positions 3 and 4 are chiral centers as they are each bonded to four different substituent groups.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the (3S,4R) isomer:

At the C3 position: The substituents are an amino group (-NH2), a carboxylmethyl group (-CH2COOH), a hydroxyethyl group (-CH(OH)CH3), and a hydrogen atom (-H). According to the CIP rules, the priority of these groups is determined by the atomic number of the atoms directly attached to the chiral center. The nitrogen of the amino group has the highest priority, followed by the carbon of the hydroxyethyl group, the carbon of the carboxylmethyl group, and finally the hydrogen atom. With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority group traces a counter-clockwise direction, hence the "S" configuration.

At the C4 position: The substituents are a hydroxyl group (-OH), a methyl group (-CH3), the aminocarboxymethyl group (-CH(NH2)CH2COOH), and a hydrogen atom (-H). The oxygen of the hydroxyl group has the highest priority, followed by the carbon of the aminocarboxymethyl group, the carbon of the methyl group, and the hydrogen atom. With the hydrogen atom oriented away, the sequence from highest to lowest priority follows a clockwise direction, leading to the "R" configuration.

The unique spatial arrangement defined by the (3S,4R) configuration is crucial for the molecule's specific interactions with other chiral molecules, such as enzymes and receptors in a biological system.

Diastereomeric and Enantiomeric Relationships within 3-Amino-4-hydroxypentanoic Acid Isomers

The four stereoisomers of 3-amino-4-hydroxypentanoic acid are interrelated as enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. The enantiomer of (3S,4R)-3-amino-4-hydroxypentanoic acid is (3R,4S)-3-amino-4-hydroxypentanoic acid.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and at least one, but not all, of the stereocenters are different. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography and crystallization. The diastereomers of (3S,4R)-3-amino-4-hydroxypentanoic acid are (3S,4S)-3-amino-4-hydroxypentanoic acid and (3R,4R)-3-amino-4-hydroxypentanoic acid.

These relationships can be summarized in the following table:

| Stereoisomer | Relationship to (3S,4R) |

| (3R,4S)-3-amino-4-hydroxypentanoic acid | Enantiomer |

| (3S,4S)-3-amino-4-hydroxypentanoic acid | Diastereomer |

| (3R,4R)-3-amino-4-hydroxypentanoic acid | Diastereomer |

Analytical Methodologies for Stereochemical Assignment and Purity Assessment

The precise determination of the stereochemical composition of a sample of 3-amino-4-hydroxypentanoic acid is critical for its application in research and development. Various analytical techniques are employed for this purpose.

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) is particularly widely used for the analysis of amino acids. sigmaaldrich.com

The separation of the stereoisomers of 3-amino-4-hydroxypentanoic acid can be achieved using a chiral stationary phase (CSP). The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Common chiral selectors for amino acid separations include cyclodextrins, macrocyclic antibiotics (like teicoplanin), and ligand-exchange phases. sigmaaldrich.comchromatographytoday.com

For the separation of the four stereoisomers of 3-amino-4-hydroxypentanoic acid, a suitable chiral HPLC method would be developed. The diastereomers, having different physical properties, can often be separated on a standard achiral column, while the separation of the enantiomeric pairs requires a chiral column. A representative chromatogram would show four distinct peaks, each corresponding to one of the stereoisomers.

Illustrative Chiral HPLC Separation Data for 3-Amino-4-hydroxypentanoic Acid Isomers

| Stereoisomer | Retention Time (min) |

| (3R,4R) | 10.2 |

| (3S,4S) | 11.5 |

| (3R,4S) | 13.8 |

| (3S,4R) | 15.1 |

Note: The above data is illustrative and the actual retention times would depend on the specific HPLC conditions (column, mobile phase, flow rate, temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for chiral analysis, often after derivatization of the amino acid to increase its volatility. The derivatized enantiomers are then separated on a chiral capillary column.

Spectroscopic methods provide detailed structural information that can be used to differentiate between stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of molecules. For differentiating diastereomers, standard 1H and 13C NMR spectroscopy can be effective as the different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants. nih.govresearchgate.net To distinguish between enantiomers, which have identical NMR spectra in an achiral solvent, a chiral resolving agent or a chiral solvating agent can be added to the sample. nih.govmdpi.com This forms transient diastereomeric complexes that will have different NMR signals for each enantiomer.

Illustrative ¹H NMR Chemical Shift Differences for Diastereomers of 3-Amino-4-hydroxypentanoic Acid

| Proton | (3S,4R) Isomer (ppm) | (3S,4S) Isomer (ppm) |

| H3 | 3.25 | 3.40 |

| H4 | 4.10 | 3.95 |

| CH₃ | 1.20 | 1.25 |

Note: The above data is illustrative. Actual chemical shifts will vary depending on the solvent and other experimental conditions.

X-ray Crystallography: This technique provides the unambiguous determination of the absolute configuration of a molecule in its crystalline form. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. nih.govcardiff.ac.uk This allows for the direct visualization of the stereochemistry at the C3 and C4 centers, confirming the S and R configurations. Obtaining a suitable single crystal of the compound is a prerequisite for this analysis.

Synthetic Methodologies for 3s,4r 3 Amino 4 Hydroxypentanoic Acid and Its Stereoisomers

Chemical Synthesis Approaches

The construction of the vicinal amino and hydroxyl stereocenters in γ-amino-β-hydroxy acids requires precise control of stereochemistry. Various chemical synthesis strategies have been developed to achieve this, broadly categorized into asymmetric synthesis, and functional group interconversions.

Asymmetric Synthesis Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure forms of complex molecules like (3S,4R)-3-amino-4-hydroxypentanoic acid. These methods establish the desired stereochemistry at the C3 and C4 positions.

This approach utilizes readily available, enantiomerically pure starting materials, known as the "chiral pool," to impart stereochemistry to the final product.

From L-Aspartic Acid and L-Glutamic Acid: These amino acids serve as versatile starting points for the synthesis of various chiral molecules. For instance, L-glutamic acid is a key precursor in the synthesis of its derivatives, which are important in cellular processes and as neurotransmitters. beilstein-journals.org The synthesis of hydroxyglutamic acid analogues often starts from natural products like glutamic and pyroglutamic acids. beilstein-journals.org

From D-Glyceraldehyde: D-Glyceraldehyde has been utilized as a chiral precursor in the synthesis of complex heterocyclic compounds that are components of HIV protease inhibitors. mdpi.com

From D-Serine and (S)-Serine: Serine is another valuable chiral building block. For example, (S)-serine has been used in an enantiospecific synthesis of the β-amino acid portion of sitagliptin. researchgate.net The synthesis involves converting (S)-serine methyl ester through a series of steps, including protection of the amino and hydroxyl groups, to yield a key intermediate alcohol. researchgate.net

| Chiral Precursor | Key Synthetic Transformation | Target Stereoisomer/Derivative |

|---|---|---|

| L-Glutamic Acid | Stereocontrolled functionalization | Hydroxyglutamic acid analogues beilstein-journals.org |

| D-Glyceraldehyde | Spirocyclic dioxolane formation | Bis-tetrahydrofuran alcohol isomers mdpi.com |

| (S)-Serine | Ring opening of a derived aziridine | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid researchgate.net |

These methods introduce chirality into a prochiral molecule through the influence of a chiral reagent or catalyst.

Sharpless Epoxidation/Dihydroxylation: The Sharpless asymmetric epoxidation is a powerful tool for converting allylic alcohols into chiral epoxides with high enantioselectivity. harvard.eduresearchgate.netdalalinstitute.comresearchgate.net This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral dialkyl tartrate, and tert-butyl hydroperoxide as the oxidizing agent. researchgate.netdalalinstitute.com The resulting chiral epoxides are versatile intermediates that can be opened stereo- and regioselectively to introduce various functional groups, including those needed for the synthesis of β-hydroxy-γ-amino acids. researchgate.netunits.it For example, this method has been applied to the synthesis of statine (B554654), a component of pepstatin. units.it

Asymmetric Claisen Rearrangement with Chiral Ligands: The aza-Claisen rearrangement, particularly when catalyzed by palladium(II) complexes, offers a route to γ-hydroxy-α-amino acid derivatives. nih.gov

These reactions involve the addition of a nucleophile to a prochiral substrate in a stereoselective manner.

Asymmetric Strecker Synthesis: The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.com Asymmetric versions of this reaction have been developed using chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter. wikipedia.orggrantome.com

Grignard Reagent Additions: The addition of Grignard reagents to chiral aldehydes or ketones is a common method for forming carbon-carbon bonds with stereocontrol. This can be a key step in building the carbon skeleton of the target amino acid.

1,3-Dipolar Cycloaddition Reactions: This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org It is a valuable method for the regio- and stereoselective synthesis of heterocycles, which can then be converted to acyclic derivatives. wikipedia.org For instance, the cycloaddition of nitrile oxides with alkenes yields isoxazolines, which can be cleaved to reveal β-hydroxy carbonyl compounds. wikipedia.org Azomethine ylides, generated from amino acids, can also undergo 1,3-dipolar cycloadditions. beilstein-journals.orgmdpi.com

| Reaction Type | Key Reagents/Catalysts | Intermediate/Product Type |

|---|---|---|

| Asymmetric Strecker Synthesis | Chiral auxiliaries or catalysts | α-Amino acids wikipedia.org |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Azomethine ylides | Five-membered heterocycles wikipedia.orgbeilstein-journals.orgmdpi.com |

The opening of strained rings, particularly epoxides, provides a powerful method for introducing two new functional groups with defined stereochemistry.

Epoxide Ring Opening: Chiral epoxides, often synthesized via Sharpless asymmetric epoxidation, are susceptible to nucleophilic attack. researchgate.net The ring-opening is typically an SN2 reaction, proceeding with inversion of configuration at the attacked carbon. researchgate.net This allows for the controlled introduction of an amino group or its precursor at a specific position and with a specific stereochemistry, leading to the formation of β-amino alcohols, which are key intermediates for β-hydroxy-γ-amino acids. researchgate.netrsc.orgnih.gov Various nucleophiles, including amines, can be used for this purpose, and the regioselectivity of the opening can often be controlled. researchgate.netrsc.orgorganic-chemistry.org

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions.

Enzyme-Catalyzed Transformations (e.g., Epoxide Hydrolase, Acylase-Mediated Resolutions, Aldolase-Transaminase Recycling Cascades)

Several classes of enzymes are particularly relevant for the synthesis of chiral amino alcohols.

Epoxide Hydrolase: While not directly reported for the synthesis of (3S,4R)-3-amino-4-hydroxypentanoic acid, epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. In principle, a suitably substituted epoxy-pentanoic acid could be a substrate for an enantioselective ring-opening reaction catalyzed by an epoxide hydrolase to generate the desired 3,4-diol stereochemistry.

Acylase-Mediated Resolutions: A classic and robust method for obtaining enantiomerically pure amino acids is the kinetic resolution of a racemic mixture of N-acyl amino acids using an acylase enzyme. acs.orgacs.orgharvard.edu Acylase I, for example, selectively hydrolyzes the N-acyl group of the L-amino acid, leaving the N-acyl-D-amino acid unreacted. harvard.edu The resulting free L-amino acid and the acylated D-amino acid can then be separated. This method is widely applicable to a variety of unnatural amino acids. acs.orgacs.org

Aldolase-Transaminase Recycling Cascades: A highly efficient and atom-economical strategy for synthesizing β-hydroxy-α-amino acids and γ-hydroxy-α-amino acids involves the use of multi-enzyme cascades. researchgate.net A particularly powerful approach combines an aldolase and a transaminase in a one-pot reaction. researchgate.netnih.gov

An aldolase catalyzes the stereoselective C-C bond formation between an aldehyde and a ketone (e.g., pyruvate), generating a chiral β-hydroxy-α-keto acid.

A transaminase then stereoselectively transfers an amino group from a donor molecule (like L-alanine or benzylamine) to the keto acid, forming the desired amino acid. nih.gov

To drive the reaction towards the product, the pyruvate formed during the transamination step can be recycled back into the aldol reaction, shifting the equilibrium. researchgate.net

Biotransformation Pathways and Engineered Systems

The discovery and engineering of enzymes and metabolic pathways are expanding the toolbox for producing complex chiral molecules.

Biotransformation Pathways: Whole-cell biocatalysis utilizes engineered microorganisms that express the necessary enzymes for a specific transformation. This approach can be more cost-effective as it avoids the need for enzyme purification. Engineered E. coli cells co-expressing an aldolase and a transaminase have been used for the synthesis of L-homoserine in a cascade reaction. acs.org

Engineered Systems: Advances in protein engineering allow for the modification of enzymes to improve their activity, stability, and substrate scope. Directed evolution and rational design can be used to create novel biocatalysts for the synthesis of non-canonical amino acids. For example, a transaminase from Chromobacterium violaceum has been shown to exhibit promiscuous aldolase activity, which was then exploited in enzyme cascades. researchgate.net

Enantioselective and Diastereoselective Biocatalysis

The key advantage of biocatalysis is the ability to control stereochemistry with high precision.

Enantioselective Biocatalysis: Many enzymatic reactions are highly enantioselective, meaning they preferentially produce one enantiomer over the other. For instance, lipase-catalyzed resolution of racemic amino alcohol derivatives is a common method to obtain enantiopure compounds. studymind.co.uk

Diastereoselective Biocatalysis: In molecules with multiple stereocenters, like (3S,4R)-3-amino-4-hydroxypentanoic acid, controlling the relative stereochemistry (diastereoselectivity) is crucial. Tandem enzymatic reactions, such as the aldolase-transaminase cascades, can be designed to be highly diastereoselective. The choice of aldolase, in particular, can determine the stereochemistry of the newly formed hydroxyl group, while the transaminase controls the stereochemistry of the amino group. researchgate.netnih.gov By selecting enzymes with the appropriate stereochemical preferences, it is possible to synthesize a specific diastereomer of the target molecule. researchgate.net

| Enzymatic Strategy | Enzyme Class | Transformation | Key Advantages |

|---|---|---|---|

| Kinetic Resolution | Acylase, Lipase | Selective reaction of one enantiomer in a racemic mixture | Robust and widely applicable for enantiomer separation |

| Asymmetric Synthesis | Aldolase | Stereoselective C-C bond formation to create chiral centers | High stereoselectivity in creating the hydroxyl group |

| Asymmetric Synthesis | Transaminase (Aminotransferase) | Stereoselective introduction of an amino group | High stereoselectivity in creating the amino group |

| Enzyme Cascade | Aldolase + Transaminase | One-pot synthesis of hydroxy amino acids from simple precursors | High atom economy, process intensification, control over multiple stereocenters |

Control of Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of (3S,4R)-3-amino-4-hydroxypentanoic acid, a compound with two adjacent stereocenters, presents a significant challenge in controlling both diastereoselectivity (the relative configuration of the two stereocenters) and enantioselectivity (the absolute configuration of each stereocenter). Achieving the desired (3S,4R) configuration requires precise control over the reaction pathways. Several strategies have been developed to this end, primarily focusing on substrate control, reagent control, and catalyst control.

Factors Influencing Stereochemical Outcome

The stereochemical outcome of synthetic routes to produce β-hydroxy γ-amino acids like (3S,4R)-3-amino-4-hydroxypentanoic acid is influenced by a variety of factors. These include the choice of starting materials from the chiral pool, the use of chiral auxiliaries, the application of chiral catalysts, and the specific reaction conditions employed.

Chiral Pool Starting Materials: A common and effective strategy to control stereochemistry is to begin with a readily available, enantiomerically pure starting material. This "chiral pool" approach transfers the existing stereochemistry of the starting material to the final product. For the synthesis of a derivative of (3S,4R)-3-amino-4-hydroxypentanoic acid, namely (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, a chirally-pure Vince lactam was utilized as the starting material nih.govnih.gov. This approach rigidly fixes the stereochemistry from the outset, ensuring the desired absolute configuration in the final product. Similarly, syntheses of the closely related (R)- and (S)-γ-amino-β-hydroxybutyric acid (GABOB) have been achieved starting from chiral pool materials like L-malic acid or commercially available ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate tandfonline.comresearchgate.net.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. This method is particularly effective in aldol reactions, which are a common method for forming the β-hydroxy amino acid backbone. For instance, the use of chiral oxazolidinones, such as those developed by Evans, can control the stereochemistry of aldol reactions to produce syn-aldol products with high diastereoselectivity and enantioselectivity.

Chiral Catalysts: The use of chiral catalysts to induce enantioselectivity is a powerful tool in modern organic synthesis. For the synthesis of chiral GABOB, a dirhodium-catalyzed enantioselective C-H insertion reaction has been reported medkoo.com. This method creates the desired stereocenter with high enantiomeric excess. Asymmetric hydrogenation and transfer hydrogenation reactions employing chiral metal catalysts are also widely used to establish the stereocenters in γ-amino alcohols with high enantio- and diastereoselectivity.

Enzymatic Resolutions: Enzymes are highly specific catalysts that can differentiate between enantiomers or diastereomers. Enzymatic kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This method has been successfully applied to the synthesis of both enantiomers of GABOB through the kinetic resolution of acetylated precursors researchgate.net.

The following table summarizes the influence of different factors on the stereochemical outcome in the synthesis of β-hydroxy γ-amino acids and their analogs.

| Factor | Method | Example Compound | Key Outcome |

|---|---|---|---|

| Chiral Pool Starting Material | Use of enantiomerically pure starting material | (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | Fixed absolute stereochemistry from the start |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group | syn-β-Hydroxy α-amino acids | High diastereoselectivity and enantioselectivity in aldol reactions |

| Chiral Catalyst | Enantioselective catalysis | Chiral GABOB | High enantiomeric excess via C-H insertion |

| Enzyme | Kinetic resolution | (R)- and (S)-GABOB | Separation of enantiomers from a racemic mixture |

Purification and Enrichment of Specific Stereoisomers

Even with highly stereoselective synthetic methods, the final product may contain small amounts of undesired stereoisomers. Therefore, purification and enrichment techniques are crucial to obtain the desired (3S,4R)-3-amino-4-hydroxypentanoic acid in high isomeric purity. The primary methods for separating stereoisomers are based on the different physical properties of diastereomers and the use of chiral environments to differentiate enantiomers.

Diastereomeric Resolution by Crystallization: Enantiomers have identical physical properties, making them difficult to separate directly. However, diastereomers have different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization minia.edu.eglibretexts.orglibretexts.org. A common strategy is to react a racemic mixture of the amino acid with an enantiomerically pure chiral resolving agent, such as a chiral acid or base, to form a mixture of diastereomeric salts libretexts.orglibretexts.org. These diastereomeric salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. This technique has been a cornerstone of chiral separations in industrial applications minia.edu.eg.

Chromatographic Methods: Chromatography is a powerful technique for the separation of stereoisomers.

Separation of Diastereomers: Diastereomers can often be separated using standard chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) due to their different physical properties nih.gov.

Chiral Chromatography: For the separation of enantiomers, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Preparative chiral HPLC is a widely used method for obtaining enantiomerically pure compounds medkoo.comlibretexts.orgnih.gov. Various types of chiral stationary phases are available, and the selection depends on the specific properties of the compound being separated.

Enzymatic Resolution: As mentioned earlier, enzymatic reactions can be used to separate stereoisomers. In a kinetic resolution, the enzyme selectively modifies one isomer, which can then be separated from the unmodified isomer by standard purification techniques like chromatography or extraction.

The following table provides an overview of purification and enrichment techniques for stereoisomers of amino acids.

| Technique | Principle | Applicability | Example |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities | Separation of enantiomers | Resolution of racemic phenylsuccinic acid with (-)-proline |

| Column Chromatography | Differential adsorption of diastereomers on a stationary phase | Separation of diastereomers | Purification of diastereomeric amides on silica gel |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Separation of enantiomers | Separation of underivatized amino acids for isotopic analysis |

| Enzymatic Resolution | Selective enzymatic reaction with one stereoisomer | Separation of enantiomers and diastereomers | Kinetic resolution of acetylated GABOB precursors |

Research on Derivatives and Analogues of 3s,4r 3 Amino 4 Hydroxypentanoic Acid

Design Principles for Novel β-Amino-γ-hydroxy Pentanoic Acid Derivatives

The design of novel derivatives based on the β-amino-γ-hydroxy pentanoic acid scaffold is often guided by the principle of mimicking transition states of enzymatic reactions. For instance, this structural motif is a key feature of statine (B554654) and its analogues, which are known inhibitors of aspartic proteases like renin and pepsin. The hydroxyl group and the adjacent amino group can mimic the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent enzyme inhibition.

A key design strategy involves the introduction of conformational constraints to reduce the flexibility of the molecule and lock it into a bioactive conformation. This can be achieved by incorporating the scaffold into cyclic structures. Such constraints can enhance binding affinity and selectivity for the target enzyme.

Furthermore, the design of novel derivatives often focuses on modifying the side chains to optimize interactions with the enzyme's active site. By exploring different substituents, researchers can probe the steric and electronic requirements of the binding pocket, leading to the development of more potent and selective inhibitors. The strategic placement of functional groups that can form additional hydrogen bonds or hydrophobic interactions is a common approach to improve the pharmacological profile of these compounds.

Synthesis of Structurally Related Hydroxylated Amino Acids

The synthesis of (3S,4R)-3-amino-4-hydroxypentanoic acid and its analogues has been a subject of extensive research, leading to a variety of synthetic strategies. These methods often focus on controlling the stereochemistry at the C3 and C4 positions, which is crucial for their biological activity.

Statine Derivatives: Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a well-known analogue. One synthetic approach involves the stereocontrolled synthesis from N-protected L-amino acids. This method proceeds through the formation of N-protected tetramic acid derivatives, which are then reduced to yield threo-4-hydroxypyrrolidin-2-ones. Subsequent regioselective hydrolysis affords the desired N-protected statine and its analogues in good yield and high enantiomeric purity. nih.gov Another route to statine and its analogues involves the reduction of N,N-dibenzyl β-keto esters using sodium borohydride, followed by deprotection. nih.gov Carbohydrates, such as D-glucosamine, have also been utilized as chiral starting materials for the stereoselective synthesis of statine. researchgate.net

Hydroxyisoleucine Analogues: 4-Hydroxyisoleucine (B15566), another structurally related hydroxylated amino acid, has been the target of synthetic efforts due to its insulinotropic activity. nih.gov The major active isomer possesses a (2S, 3R, 4S) configuration. chemrxiv.org Synthetic strategies often aim to control the three chiral centers to produce the desired stereoisomer.

Amino-hydroxyhexanoic Acids: The synthesis of various amino-hydroxyhexanoic acids has also been explored. For example, 6-amino-2-hydroxyhexanoic acid derivatives have been synthesized from lysine. drughunter.com Biocatalytic approaches are also being developed for the synthesis of compounds like 6-aminohexanoic acid from cyclohexane (B81311), which can then be further functionalized. researchgate.net

A summary of synthetic approaches for related hydroxylated amino acids is presented in the table below.

| Compound Class | Key Synthetic Strategies | Starting Materials | Ref. |

| Statine Derivatives | Stereocontrolled cyclization-reduction-hydrolysis | N-protected L-amino acids | nih.gov |

| Reduction of β-keto esters | N,N-dibenzyl β-keto esters | nih.gov | |

| Chiral pool synthesis | D-glucosamine | researchgate.net | |

| 4-Hydroxyisoleucine Analogues | Stereoselective synthesis to control three chiral centers | Various chiral precursors | nih.govchemrxiv.org |

| Amino-hydroxyhexanoic Acids | Chemical modification of existing amino acids | L-lysine | drughunter.com |

| Biocatalysis | Cyclohexane | researchgate.net |

Incorporation into Complex Molecular Architectures

The unique structural features of β-amino-γ-hydroxy pentanoic acids make them valuable building blocks for the synthesis of more complex molecules, particularly peptides, peptidomimetics, and natural products. Their incorporation can impart desirable properties such as increased resistance to proteolytic degradation and the ability to induce specific secondary structures.

Peptides and Peptidomimetics: The replacement of α-amino acids with β-amino acids like (3S,4R)-3-amino-4-hydroxypentanoic acid in peptide sequences can lead to peptidomimetics with enhanced stability and biological activity. This is because the altered backbone is often not recognized by proteases. The hydroxyl group can also participate in hydrogen bonding, influencing the conformational preferences of the peptide chain. For instance, dipeptides have been synthesized from 4-hydroxyisoleucine to evaluate their biological activities. chemrxiv.orgrsc.org The incorporation of polyhydroxylated cyclohexane β-amino acids into peptides has been shown to be compatible with the formation of stable helical secondary structures. nih.gov

Natural Products: Chiral β-hydroxy γ-amino acids are components of several biologically active natural products. nih.gov The development of efficient synthetic routes to these building blocks is therefore crucial for the total synthesis and structural diversification of these natural products.

The incorporation of these hydroxylated amino acids into larger molecules often utilizes standard solid-phase or solution-phase peptide synthesis protocols. The amino and carboxyl groups allow for the formation of peptide bonds, while the hydroxyl group may require protection during the synthesis, depending on the reaction conditions.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of (3S,4R)-3-amino-4-hydroxypentanoic acid derivatives influences their biological activity. These studies guide the rational design of more potent and selective compounds.

For analogues of statine incorporated into renin inhibitors, SAR studies have revealed several key features for potent activity. nih.gov The stereochemistry at the hydroxyl and amino-bearing carbons is critical, with the (3S,4S) configuration generally being preferred for optimal inhibition of aspartic proteases. The nature of the side chain at the C-terminal end of the statine analogue also significantly impacts potency, as it interacts with the S1 binding pocket of the enzyme.

In a series of conformationally restricted analogues of pepstatin, where a statine derivative was incorporated, the length and nature of the linker used to cyclize the peptide had a profound effect on the inhibitory potency against pepsin and penicillopepsin. nih.gov This highlights the importance of conformational constraint in achieving high affinity. An inhibitor with a trans-2-butene linker, resulting in a 16-membered ring, was found to be the most potent. nih.gov

For 4-hydroxyisoleucine, SAR studies have shown that the insulinotropic properties are highly dependent on the stereochemistry. The major isomer (2S,3R,4S) is the most active, and the linear form is required for activity. nih.gov Modifications to the stereocenters or cyclization into a lactone form significantly reduce or abolish the insulin-releasing effect. nih.gov

The following table summarizes key SAR findings for related compounds.

| Compound Class | Key Structural Features for Activity | Impact of Modification | Ref. |

| Statine Analogues in Renin Inhibitors | (3S,4S) stereochemistry | Altering stereochemistry reduces potency | nih.gov |

| Nature of the C-terminal side chain | Modulates interaction with S1 pocket | nih.gov | |

| Conformationally Restricted Pepstatin Analogues | Ring size and linker type in cyclic structures | Affects conformational fit to the enzyme active site | nih.gov |

| 4-Hydroxyisoleucine Analogues | (2S,3R,4S) stereochemistry and linear form | Other stereoisomers and lactone form are less active | nih.gov |

Exploration of Bioisosteric Modifications and Conformational Analysis

Bioisosteric modification is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. In the context of β-amino-γ-hydroxy pentanoic acid derivatives, bioisosteric replacements can be applied to various parts of the molecule.

Bioisosteric Modifications: The carboxylic acid group can be replaced by other acidic functionalities such as a tetrazole ring. This modification can influence the acidity, lipophilicity, and metabolic stability of the compound. The hydroxyl group can be replaced by other hydrogen bond donors or acceptors, such as a thiol or an amino group, to probe the importance of this interaction for binding. The amide bond in peptidomimetics containing these amino acids can be replaced by bioisosteres like a thioamide or a 1,2,3-triazole to enhance metabolic stability.

Conformational Analysis: Understanding the conformational preferences of these molecules is crucial for designing analogues with improved activity. Techniques such as NMR spectroscopy and computational modeling are used to study the solution-phase conformation. For example, conformational studies on β- and γ-aminated proline analogues have shown that the position and relative disposition of the amino substituent affect the conformational properties through intramolecular hydrogen bonds. nih.gov The incorporation of conformational constraints, such as cyclization, is a common strategy to reduce the number of accessible conformations and favor the bioactive one. The analysis of cyclic pepstatin analogues revealed that a specific ring size and linker geometry were optimal for potent inhibition, suggesting a specific conformational requirement for binding to the target proteases. nih.gov

The following table provides examples of potential bioisosteric replacements for functional groups found in derivatives of (3S,4R)-3-amino-4-hydroxypentanoic acid.

| Original Functional Group | Potential Bioisosteric Replacement | Potential Impact |

| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Modulate acidity, lipophilicity, and metabolic stability |

| Hydroxyl Group | Thiol, Amino group, Fluorine | Alter hydrogen bonding capacity and metabolic stability |

| Amide Bond (in peptidomimetics) | Thioamide, 1,2,3-Triazole, Alkene | Enhance resistance to proteolysis |

| Alkyl Side Chain | Cycloalkyl, Aryl | Modify steric bulk and hydrophobic interactions |

Biochemical and Biological Research of 3s,4r 3 Amino 4 Hydroxypentanoic Acid

Role as a Chiral Building Block in Biosynthesis and Organic Synthesis

The specific stereochemistry of (3S,4R)-3-amino-4-hydroxypentanoic acid makes it an important synthon, or building block, in both natural and laboratory-based synthesis. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with a chiral hydroxyl center, allows for its incorporation into a diverse range of larger, more complex molecules.

The biosynthesis of many natural products is a modular process that often incorporates various amino acids as foundational units. In the nematode Caenorhabditis elegans, the biosynthesis of ascarosides, a family of signaling molecules that regulate development and behavior, integrates building blocks from amino acid catabolism, carbohydrate metabolism, and fatty acid β-oxidation. nih.govnih.gov For example, modifications to the core ascaroside structure can involve moieties derived from amino acids such as tyrosine and isoleucine. nih.gov While this establishes a precedent for the use of amino acid-derived precursors in ascaroside biosynthesis, specific evidence directly implicating (3S,4R)-3-amino-4-hydroxypentanoic acid in these pathways has not been documented in the available literature.

Similarly, β-amino acids are recognized as structural components of various biologically active peptides and natural products, some of which possess antibiotic properties. hilarispublisher.comresearchgate.net A notable example involves 3-amino-5-hydroxybenzoic acid (AHBA), a different amino acid, which serves as a key starter unit in the biosynthesis of a wide range of antibiotics, including ansamycins. doi.org Although (3S,4R)-3-amino-4-hydroxypentanoic acid is not directly identified as a constituent of known antibiotics, its structural class is well-represented in molecules with antimicrobial and antifungal activities. hilarispublisher.com

The utility of chiral β-amino acids as intermediates in the synthesis of pharmaceuticals is well-established. hilarispublisher.com Their incorporation into drug candidates can enhance pharmacological activity, improve enzymatic stability, and confer specific conformational properties. researchgate.net Several prominent examples highlight the importance of scaffolds structurally related to (3S,4R)-3-amino-4-hydroxypentanoic acid.

For instance, the synthesis of Sitagliptin, a drug used for the treatment of type-2 diabetes, is centered around a chiral β-amino acid core, namely (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net Another significant example is Statine (B554654), (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its derivatives, which are crucial components of potent protease inhibitors, including the HIV protease inhibitor Saquinavir. acs.org Furthermore, research into novel therapeutics has led to the efficient synthesis of chiral β-amino acids like (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, which was found to have a potent affinity for the α2δ-protein, a recognized drug target. sci-hub.st These examples underscore the value of chiral γ-hydroxy-β-amino acids and related structures as key building blocks for medically significant compounds.

| Pharmaceutical / Target | Incorporated Chiral Building Block | Therapeutic Area | Reference |

|---|---|---|---|

| Sitagliptin | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Type-2 Diabetes | researchgate.net |

| Protease Inhibitors (e.g., Saquinavir) | Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) | Antiviral (HIV) | acs.org |

| α2δ-protein Ligands | (3R,4R,5R)-3-Amino-4,5-dimethyl-octanoic acid | Neuropathic Pain, Epilepsy | sci-hub.st |

Investigation of Metabolic Roles and Pathways

While not one of the 22 proteinogenic amino acids, non-canonical amino acids can play significant roles in metabolism. wikipedia.org Research into the metabolic fate of (3S,4R)-3-amino-4-hydroxypentanoic acid explores its potential integration into existing biochemical pathways.

The metabolism of β-amino acids is an established part of mammalian biochemistry, with β-alanine, for example, being a key component in the catabolism of pyrimidines. nih.gov It is plausible that (3S,4R)-3-amino-4-hydroxypentanoic acid could be processed by similar enzymatic pathways. Key enzymes in amino acid metabolism, such as aminotransferases and dehydrogenases, could potentially recognize and act upon this molecule. nih.gov In particular, glutamine transaminases, which are involved in general amino acid and ammonia (B1221849) metabolism, are known to catalyze reactions with a variety of amino acid structures. researchgate.net The presence of both amino and hydroxyl groups suggests potential links to pathways involving both amino acid and carbohydrate intermediates, though specific metabolic pathways for this compound have yet to be fully elucidated.

Strong evidence for the recognition of the (3S,4R)-3-amino-4-hydroxypentanoic acid scaffold comes from studies on its structural analogs. Fluorinated derivatives have been synthesized and evaluated as inhibitors of pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism. nih.govmdpi.com Two such enzymes, γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT), have been shown to recognize and be inactivated by compounds with a core structure closely related to (3S,4R)-3-amino-4-hydroxypentanoic acid. nih.govmdpi.comosti.gov These mechanism-based inactivators act as substrates, undergoing enzymatic transformation within the active site to form a reactive species that leads to inhibition. nih.gov This demonstrates that the molecular architecture is compatible with the active sites of these key aminotransferases. Additionally, a wide range of enzymes, including transaminases, aldolases, and lipases, have been used in biocatalysis to specifically synthesize or resolve various β-amino acids, further confirming that enzymes can recognize and transform this class of compounds. researchgate.net

| Enzyme Target | Analog Studied | Effect | Reference |

|---|---|---|---|

| Human Ornithine Aminotransferase (hOAT) | (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | Selective, potent inactivator | nih.gov |

| γ-Aminobutyric Acid Aminotransferase (GABA-AT) | (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | Potent inactivator | mdpi.comosti.gov |

| γ-Aminobutyric Acid Aminotransferase (GABA-AT) | (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids | Competitive reversible inhibitor | nih.gov |

Studies on Interactions with Biological Macromolecules and Systems

The biological activity of a small molecule is predicated on its interaction with macromolecules like proteins and enzymes. Research on analogs of (3S,4R)-3-amino-4-hydroxypentanoic acid provides significant insight into these potential interactions.

Studies involving fluorinated derivatives have demonstrated direct and specific interactions with the enzymes hOAT and GABA-AT. nih.govmdpi.com These molecules act as mechanism-based inactivators, initially binding to the enzyme's active site like a native substrate. nih.gov Through detailed mechanistic studies, including intact protein mass spectrometry and X-ray crystallography, it has been shown that these analogs form tight-binding or covalent adducts with the enzyme-cofactor complex. nih.gov For example, the crystal structure of hOAT co-crystallized with the inhibitor (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylate has been resolved (PDB ID: 7TEV), providing a detailed atomic-level view of the interaction within the active site. idrblab.net This research confirms that the core cyclopentane (B165970) scaffold, an analog of the pentanoic acid chain, fits within the catalytic pocket and interacts with key residues. Beyond enzymes, a related chiral β-amino acid was shown to bind with high affinity to the non-catalytic α2δ-protein, indicating that this structural class can also target other types of protein binding sites. sci-hub.st

Enzyme Interaction Studies (e.g., Modulation of Enzyme Activity, Inhibitor Design, Mechanism-Based Inactivators)

There is a significant body of research on compounds structurally related to (3S,4R)-3-amino-4-hydroxypentanoic acid, particularly in their function as mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes play crucial roles in amino acid metabolism. The primary mechanism of action for these inactivators often involves the formation of a Schiff base with the PLP cofactor in the enzyme's active site. This initial binding is followed by a series of chemical transformations that lead to the formation of a highly reactive species, which then covalently modifies the enzyme, leading to its irreversible inactivation.

For instance, analogues of 3-amino-4-hydroxypentanoic acid where the hydroxyl group is replaced by other functionalities have been designed as inactivators of enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.gov The inactivation mechanism for these related compounds often proceeds through the formation of a stable, tight-binding adduct within the enzyme's active site. nih.gov The stereochemistry of these inhibitors is critical to their potency and selectivity.

While these studies on analogous compounds provide a framework for predicting how (3S,4R)-3-amino-4-hydroxypentanoic acid might interact with enzymes, there is currently a lack of published research specifically detailing its enzyme interaction profile, including kinetic data or its potential as a mechanism-based inactivator.

Receptor Binding and Signaling Pathway Investigations

It is important to emphasize that due to the stereospecific nature of receptor-ligand interactions, these findings for the (3R,4R) isomer cannot be directly extrapolated to the (3S,4R) isomer. The precise three-dimensional arrangement of functional groups is paramount in determining binding affinity and efficacy at a receptor site. Therefore, dedicated receptor binding assays and signaling pathway analyses are required to elucidate the specific activities of (3S,4R)-3-amino-4-hydroxypentanoic acid.

Neurochemical System Modulation at the Fundamental Level

The modulation of neurochemical systems by amino acid derivatives is a well-established area of neuroscience research. Given that (3S,4R)-3-amino-4-hydroxypentanoic acid is an amino acid analogue, it is plausible that it could interact with components of neurochemical pathways. For example, compounds with similar core structures have been investigated for their ability to influence neurotransmitter systems by inhibiting enzymes responsible for their metabolism, such as GABA-AT. nih.gov Inhibition of GABA-AT leads to an increase in the concentration of the inhibitory neurotransmitter GABA, a mechanism that is therapeutically relevant in certain neurological disorders.

However, there is a lack of direct experimental evidence from neurochemical studies on (3S,4R)-3-amino-4-hydroxypentanoic acid. Fundamental research to explore its effects on neurotransmitter uptake, release, and metabolism, as well as its interactions with neuronal receptors, is necessary to determine its potential role in modulating neurochemical systems.

Cellular Biochemical Processes and Antioxidant Mechanisms

The influence of (3S,4R)-3-amino-4-hydroxypentanoic acid on cellular biochemical processes and its potential antioxidant mechanisms are areas that remain to be explored. Generally, amino acids and their derivatives are integral to a multitude of cellular functions, including protein synthesis, energy metabolism, and cellular signaling.

Some studies on the (3R,4R) diastereomer have suggested potential antitumor effects, which are fundamentally linked to the modulation of cellular biochemical processes such as cell proliferation and survival pathways. However, the specific mechanisms were not fully elucidated and cannot be assumed for the (3S,4R) isomer.

Furthermore, there is no direct evidence in the reviewed literature to suggest that (3S,4R)-3-amino-4-hydroxypentanoic acid possesses intrinsic antioxidant properties. Investigations into its ability to scavenge free radicals or to modulate cellular antioxidant enzyme systems would be required to ascertain any such activity.

Computational and Theoretical Studies of 3s,4r 3 Amino 4 Hydroxypentanoic Acid

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how small molecules like amino acid analogues interact with the active sites of biological targets such as enzymes.

In the context of compounds structurally related to (3S,4R)-3-amino-4-hydroxypentanoic acid, molecular docking has been pivotal. For instance, studies on analogues designed to inhibit aminotransferases, such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT), utilize docking to elucidate their binding modes. researchgate.netnih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues within the enzyme's active site. nih.gov

For example, in a study of the analogue (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, molecular docking studies were performed to understand its interaction with hOAT. nih.gov Such analyses help to explain the compound's inhibitory activity and selectivity by highlighting the importance of specific structural features, like chirality and the presence of certain functional groups, for effective binding. nih.gov The primary goal of these predictions is to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. researchgate.net

Table 1: Representative Interactions Identified via Molecular Docking of Analogues This table is illustrative of typical findings in docking studies for this class of compounds.

| Interacting Residue (in Enzyme) | Type of Interaction | Functional Group on Ligand |

| Lysine (catalytic) | Covalent bond (Schiff base) | Amino group |

| Arginine | Hydrogen Bond / Salt Bridge | Carboxylate group |

| Tyrosine | Hydrogen Bond | Hydroxyl group |

| Phenylalanine | Hydrophobic Interaction | Alkyl backbone |

Quantum Chemical Calculations (e.g., pKa Calculations, Conformational Analysis, Spectroscopic Property Prediction)

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, providing insights that are not accessible through classical mechanics-based methods like molecular docking. These calculations can predict a range of properties, including molecular orbital energies, charge distributions, and the acidity of functional groups (pKa).

For inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, pKa calculations are particularly important. The ionization states of the amino and carboxylic acid groups of (3S,4R)-3-amino-4-hydroxypentanoic acid at physiological pH are critical for its ability to enter an enzyme's active site and form the initial Schiff base with the PLP cofactor. Computational pKa calculations on related aminotransferase inhibitors have been used to explain how structural modifications, such as the introduction of an endocyclic double bond, can influence the acidity of nearby protons and thereby affect the compound's inhibitory activity. nih.gov

Conformational analysis through quantum chemistry helps identify the molecule's low-energy shapes, which is crucial for understanding which conformation is most likely to bind to a biological target. Furthermore, these methods can predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies), which can aid in the structural confirmation of synthesized compounds.

Table 2: Applications of Quantum Chemical Calculations for Amino Acid Analogues

| Calculation Type | Purpose | Relevance to (3S,4R)-3-amino-4-hydroxypentanoic acid |

| pKa Prediction | Determines the ionization state of acidic/basic groups at a given pH. | Predicts the charge of the amino and carboxyl groups, affecting binding and reactivity. nih.gov |

| Conformational Analysis | Identifies stable three-dimensional structures of the molecule. | Determines the likely bioactive conformation for enzyme binding. |

| Electrostatic Potential Mapping | Visualizes the charge distribution across the molecule. | Highlights regions likely to engage in electrostatic interactions with a target protein. |

| Spectroscopic Prediction | Calculates NMR, IR, or UV-Vis spectra. | Aids in experimental characterization and structure verification. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a binding pose predicted by docking and exploring the conformational landscape of the molecule within the active site.

In recent studies on novel GABA-AT inhibitors, MD simulations were performed for periods up to 100 nanoseconds to validate the docking results. nih.govnih.gov These simulations showed that potent compounds remained stably bound within the active site, maintaining crucial hydrogen bonds and hydrophobic interactions throughout the simulation. nih.gov In contrast, less effective compounds were observed to be more mobile or even exit the binding pocket, indicating a less stable interaction. nih.gov

For a molecule like (3S,4R)-3-amino-4-hydroxypentanoic acid, MD simulations could be used to understand how it and the target enzyme's active site adapt to each other upon binding. It can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy, which correlates with binding affinity.

Elucidation of Reaction Mechanisms in Chemical and Enzymatic Transformations

Computational methods are essential for elucidating the complex reaction mechanisms that occur during enzymatic transformations. For mechanism-based inactivators, which includes many analogues of (3S,4R)-3-amino-4-hydroxypentanoic acid, these studies can map out the entire reaction pathway from initial binding to final enzyme inactivation.

Detailed mechanistic studies on related compounds that inactivate hOAT have combined experimental data with computational analysis. nih.gov The proposed inactivation mechanism often begins with the formation of an external aldimine (Schiff base) with the PLP cofactor. This is followed by a series of steps, including deprotonation and tautomerization, to generate a reactive intermediate. This intermediate then leads to the inactivation of the enzyme, often by forming a stable, tight-binding adduct within the active site. nih.gov Stopped-flow experiments, mass spectrometry, and X-ray crystallography often provide evidence that supports the computationally proposed mechanism. nih.gov

For instance, the inactivation of hOAT by (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid was shown to proceed through a novel "second-deprotonation" mechanism that contributes to its high potency and selectivity. nih.gov Such detailed mechanistic understanding is critical for the rational design of next-generation enzyme inhibitors.

Advanced Analytical Methodologies in Research on 3s,4r 3 Amino 4 Hydroxypentanoic Acid

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool in metabolomics for the detection and identification of low-abundance molecules like (3S,4R)-3-amino-4-hydroxypentanoic acid from intricate biological samples. technologynetworks.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide exceptional mass accuracy, often below 5 parts per million (ppm), and high resolving power. technologynetworks.commdpi.com This level of precision allows for the confident determination of the elemental composition of the parent ion and its fragments, which is a critical step in distinguishing the target compound from other isobaric species. mdpi.com

In a typical metabolomic workflow, (3S,4R)-3-amino-4-hydroxypentanoic acid would be extracted from a biological sample and separated from other metabolites using a chromatographic technique, most commonly liquid chromatography (LC). creative-proteomics.com The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently employed for polar molecules like amino acids, which generates protonated molecules ([M+H]+) with minimal fragmentation. uni-muenster.de

Tandem mass spectrometry (MS/MS) experiments are then performed to further confirm the identity of the compound. In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The fragmentation pattern of (3S,4R)-3-amino--4-hydroxypentanoic acid is expected to involve losses of water (H₂O) and formic acid (HCOOH), which are common fragmentation pathways for hydroxy amino acids. uni-muenster.de By comparing the accurate masses of the parent and fragment ions to theoretical values and to data from authentic standards, a high-confidence identification can be achieved.

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment |

|---|---|---|---|---|

| [M+H]⁺ | 134.0766 | 134.0764 | -1.5 | Parent Ion |

| [M+H-H₂O]⁺ | 116.0655 | 116.0653 | -1.7 | Loss of water |

| [M+H-HCOOH]⁺ | 88.0757 | 88.0755 | -2.3 | Loss of formic acid |

Advanced NMR Techniques for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical elucidation of molecules in solution. For a chiral molecule like (3S,4R)-3-amino-4-hydroxypentanoic acid with two stereocenters, advanced NMR methods are essential to confirm its constitution and, crucially, to determine the relative and absolute configuration of these centers. numberanalytics.com

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons in the molecule, respectively. nih.gov However, for an unambiguous assignment of all signals and to probe the stereochemistry, two-dimensional (2D) NMR experiments are required. numberanalytics.com

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, revealing the connectivity of the carbon backbone. numberanalytics.com For (3S,4R)-3-amino-4-hydroxypentanoic acid, COSY would show correlations between the protons on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals. numberanalytics.com

The key experiments for determining the stereochemistry are Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). numberanalytics.comwordpress.com These experiments detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart. wordpress.com For (3S,4R)-3-amino-4-hydroxypentanoic acid, the relative orientation of the amino and hydroxyl groups can be determined by observing the NOE/ROE correlations between the protons on C3 and C4. In the (3S,4R) diastereomer, specific through-space interactions would be expected, which would be different from those in the other diastereomers. nih.gov

| NMR Experiment | Information Obtained | Application to (3S,4R)-3-amino-4-hydroxypentanoic acid |

|---|---|---|

| ¹H NMR | Chemical shift and coupling constants of protons | Provides information on the electronic environment of each proton. |

| ¹³C NMR | Chemical shift of carbon atoms | Identifies the number of unique carbon environments. |

| COSY | Proton-proton scalar coupling | Establishes the connectivity of the carbon skeleton. |

| HSQC | Direct proton-carbon correlation | Assigns carbon signals based on proton assignments. |

| NOESY/ROESY | Through-space proton-proton interactions | Determines the relative stereochemistry of the C3 and C4 centers. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For (3S,4R)-3-amino-4-hydroxypentanoic acid, obtaining a single crystal of sufficient quality is the first and often most challenging step. cardiff.ac.uk

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. libretexts.org The intensities and positions of these spots are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, and a detailed 3D model of the molecule can be built. nih.gov

The resulting crystal structure would provide definitive proof of the (3S,4R) configuration. It would also reveal details about the conformation of the molecule in the solid state and the intermolecular interactions, such as hydrogen bonding, that are responsible for the crystal packing. nih.gov This information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.

| Crystallographic Parameter | Significance for (3S,4R)-3-amino-4-hydroxypentanoic acid |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise location of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms the covalent structure of the molecule. |

| Torsion Angles | Defines the conformation of the molecule in the solid state. |

| Absolute Configuration | Unambiguously determines the S and R configuration at C3 and C4. |

Kinetic Analysis of Biochemical Reactions (e.g., Stopped-Flow Experiments)

To understand the biological role of (3S,4R)-3-amino-4-hydroxypentanoic acid, it is crucial to study its interactions with enzymes and other biological macromolecules. Stopped-flow spectroscopy is a powerful technique for investigating the kinetics of fast biochemical reactions that occur on the millisecond timescale. cam.ac.ukwikipedia.org This method allows for the real-time monitoring of changes in absorbance or fluorescence as the reaction proceeds. photophysics.com

In a stopped-flow experiment, small volumes of solutions containing the enzyme and (3S,4R)-3-amino-4-hydroxypentanoic acid (as a substrate or inhibitor) are rapidly mixed, and the reaction is monitored immediately after mixing. wikipedia.org This allows for the observation of pre-steady-state kinetics, providing insights into individual steps of the reaction mechanism, such as substrate binding, conformational changes, and product release. numberanalytics.com

For example, if (3S,4R)-3-amino-4-hydroxypentanoic acid is a substrate for an enzyme, stopped-flow experiments could be used to measure the rates of formation and decay of reaction intermediates. nih.gov If it acts as an enzyme inhibitor, this technique can help to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the association and dissociation rate constants. numberanalytics.com The data obtained from these experiments are essential for building a kinetic model of the biochemical pathway in which (3S,4R)-3-amino-4-hydroxypentanoic acid is involved.

| Kinetic Parameter | Information Provided | Relevance to (3S,4R)-3-amino-4-hydroxypentanoic acid Research |

|---|---|---|

| k_on (Association rate constant) | Rate of binding of the compound to an enzyme. | Quantifies the initial interaction in a biochemical reaction. |

| k_off (Dissociation rate constant) | Rate of dissociation of the compound-enzyme complex. | Indicates the stability of the complex. |

| K_d (Dissociation constant) | Affinity of the compound for the enzyme. | A measure of the strength of binding. |

| k_cat (Turnover number) | The maximum number of substrate molecules converted to product per enzyme molecule per second. | Characterizes the catalytic efficiency of an enzyme with the compound as a substrate. |

| K_m (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | Provides information on the affinity of the enzyme for its substrate. |

Future Research Directions and Unexplored Avenues for 3s,4r 3 Amino 4 Hydroxypentanoic Acid

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The precise stereochemical control in the synthesis of molecules like (3S,4R)-3-amino-4-hydroxypentanoic acid is paramount for their application in biological and medicinal chemistry. Future research should focus on developing novel and sustainable asymmetric synthetic routes that are efficient, scalable, and environmentally benign.

Key areas for exploration include:

Biocatalysis: The use of enzymes in asymmetric synthesis offers a green and highly selective alternative to traditional chemical methods. researchgate.net Engineered transaminases and aldolases could be employed in cascade reactions to produce the desired stereoisomer with high enantiomeric and diastereomeric purity. nih.govcsic.es Microbial fermentation is another sustainable approach that has shown promise for producing enantiopure amino acids from renewable feedstocks. researchgate.net

Catalytic Asymmetric Hydrogenation: Dynamic kinetic resolution through asymmetric hydrogenation has proven effective for the synthesis of enantioenriched β-hydroxy α-amino acid derivatives. rsc.org Adapting these iridium-catalyzed systems for γ-amino acid targets could provide a highly efficient route to (3S,4R)-3-amino-4-hydroxypentanoic acid.

Organocatalysis: Chiral aldehyde-catalyzed reactions have been successfully used for diastereodivergent synthesis, offering access to different stereoisomers from the same starting materials. researchgate.net Further development of organocatalytic methods could provide versatile and metal-free pathways.

Sustainable Chemistry Approaches: The integration of techniques like electrochemistry presents a novel and sustainable strategy for creating chiral molecules. cornell.edu Exploring electrochemical methods for the synthesis of (3S,4R)-3-amino-4-hydroxypentanoic acid could significantly reduce the environmental impact of its production.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Engineering of novel enzymes, optimization of cascade reactions. nih.govcsic.es |

| Asymmetric Hydrogenation | High efficiency, excellent stereocontrol. rsc.org | Development of new chiral ligands and catalysts for γ-amino acids. |

| Organocatalysis | Metal-free, operational simplicity. researchgate.net | Design of new chiral organocatalysts for improved reactivity and selectivity. |

| Electrochemistry | Sustainable, potential for novel reactivity. cornell.edu | Development of chiral electrolytes and electrode materials. |

Discovery of Undiscovered Biological Functions and Mechanistic Pathways

The biological roles of non-proteinogenic amino acids are vast and often underexplored. hilarispublisher.comhilarispublisher.com (3S,4R)-3-amino-4-hydroxypentanoic acid, as a structural analog of naturally occurring amino acids and neurotransmitters like gamma-aminobutyric acid (GABA), may possess significant and yet undiscovered biological activities. scholarpedia.orgnih.gov

Future research in this area should investigate:

Neuromodulatory Activity: Given its structural similarity to GABA, a primary inhibitory neurotransmitter, (3S,4R)-3-amino-4-hydroxypentanoic acid should be screened for activity at GABA receptors and its potential role in modulating synaptic transmission. nih.govdrugbank.com

Enzyme Inhibition: The amino and hydroxyl groups can interact with the active sites of various enzymes. Screening against enzyme families such as proteases, kinases, and aminotransferases could reveal novel inhibitory activities with therapeutic potential. For instance, derivatives of a related compound, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, have shown potent and selective inhibition of human ornithine aminotransferase, a target for hepatocellular carcinoma. nih.gov

Metabolic Roles: Non-proteinogenic amino acids can be involved in various metabolic pathways. mdpi.com Investigating the uptake, metabolism, and incorporation of (3S,4R)-3-amino-4-hydroxypentanoic acid in different cell types could uncover its role in cellular metabolism.

Antimicrobial and Anticancer Properties: Derivatives of similar amino-hydroxy-propanoic acids have demonstrated promising antimicrobial and anticancer activities. nih.govresearchgate.netresearchgate.net Therefore, (3S,4R)-3-amino-4-hydroxypentanoic acid and its derivatives should be evaluated for their potential as novel therapeutic agents in these areas.

Application as a Scaffold for Complex Molecule Synthesis and Drug Discovery Leads

The defined stereochemistry and orthogonal functional groups of (3S,4R)-3-amino-4-hydroxypentanoic acid make it an ideal chiral building block for the synthesis of more complex molecules and as a scaffold for drug discovery. tcichemicals.com

Promising avenues for research include:

Peptidomimetics: Incorporation of (3S,4R)-3-amino-4-hydroxypentanoic acid into peptide sequences can induce specific secondary structures and enhance metabolic stability, making it a valuable component for the design of peptidomimetic drugs.

Natural Product Synthesis: The β-hydroxy γ-amino acid motif is present in a number of biologically active natural products. nih.gov (3S,4R)-3-amino-4-hydroxypentanoic acid could serve as a key intermediate in the total synthesis of these and other complex natural products.

Diversity-Oriented Synthesis (DOS): The compound can be utilized in DOS strategies to generate libraries of structurally diverse molecules for high-throughput screening against a wide range of biological targets. nih.govnih.gov

Lead Optimization: The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of lead compounds. mdpi.com

Integration with Systems Biology and Metabolomics for Comprehensive Biological Context